Cas no 5423-16-5 (N,N'-(sulfinyldibenzene-4,1-diyl)diacetamide)
5423-16-5 structure
Product Name:N,N'-(sulfinyldibenzene-4,1-diyl)diacetamide
CAS No:5423-16-5
MF:C16H16N2O3S
MW:316.374842643738
CID:2627191
PubChem ID:220991
Update Time:2025-04-21
N,N'-(sulfinyldibenzene-4,1-diyl)diacetamide Chemical and Physical Properties
Names and Identifiers
-
- N,N'-(sulfinyldibenzene-4,1-diyl)diacetamide
- bis-(4-acetylamino-phenyl)-sulfoxide; Bis-(4-acetamino-phenyl)-sulfoxid; 1,2-Diphenyl-3-diacetylmethylencyclopropen; 4.4'-Bis-acetamino-diphenylsulfoxyd; 2,4-Pentanedione, 3-(2,3-diphenyl-2-cyclopropen-1-ylidene)-; 3-(1,3-Diketo-1,3-diacetyl-isopropyliden)-1,2-diphenyl-cyclopropen; 4,4-Diacetyl-1,2-diphenyl-triafulven; 4,4'-di-N-acetylaminodiphenyl sulfoxide; CTK0B1573; 4,4'-diacetamidodiphenyl sulphoxide; 3-diphenylcyclopropenylidene-p
- NSC4580
- 5423-16-5
- Bis[4-acetamidophenyl]sulfoxide
- N-(4-([4-(Acetylamino)phenyl]sulfinyl)phenyl)acetamide #
- N-[4-(4-acetamidophenyl)sulfinylphenyl]acetamide
- NSC-4580
- N-(4-{[4-(acetylamino)phenyl]sulfinyl}phenyl)acetamide
- NSC655038
- N,N'-[Sulfinyldi(4,1-phenylene)]diethanimidic acid
- NSC-655038
- DTXSID20969206
- N-(4-((4-(Acetylamino)phenyl)sulfinyl)phenyl)acetamide
- HABWONZJSRPOIE-UHFFFAOYSA-N
-
- Inchi: 1S/C16H16N2O3S/c1-11(19)17-13-3-7-15(8-4-13)22(21)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)
- InChI Key: HABWONZJSRPOIE-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)NC(C)=O)(C1C=CC(=CC=1)NC(C)=O)=O
Computed Properties
- Exact Mass: 316.08828
- Monoisotopic Mass: 316.088
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 94.5Ų
Experimental Properties
- Density: 1.34
- Boiling Point: 644.6°C at 760 mmHg
- Flash Point: 343.6°C
- Refractive Index: 1.657
- PSA: 75.27
- LogP: 3.78180
N,N'-(sulfinyldibenzene-4,1-diyl)diacetamide Related Literature
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
5423-16-5 (N,N'-(sulfinyldibenzene-4,1-diyl)diacetamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk